5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid
Overview
Description
5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C7H7NO3 It is characterized by a pyrrole ring substituted with a formyl group at the 5-position, a methyl group at the 1-position, and a carboxylic acid group at the 3-position
Mechanism of Action
Target of Action
The primary targets of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid are currently unknown. This compound is a derivative of pyrrole, which is a significant heterocyclic system in natural products and drugs . Pyrrole derivatives are known to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrrole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrrole derivatives , it is likely that this compound may influence multiple biochemical pathways.
Result of Action
Given the diverse biological activities of pyrrole derivatives , this compound may exert a variety of effects at the molecular and cellular levels.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of aniline with malonic anhydride to form an acyl compound, which is then subjected to oxidation-reduction reactions to yield the desired product . The reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (e.g., bromine) and nitrating agents.
Major Products Formed
Oxidation: 5-carboxy-1-methyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-1-methyl-1H-pyrrole-3-carboxylic acid.
Substitution: Various substituted pyrrole derivatives depending on the substituent introduced.
Scientific Research Applications
5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Employed in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
Similar Compounds
5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid: Similar structure but with an additional methyl group at the 2-position.
1H-Pyrrole-3-carboxylic acid, 5-formyl-2,4-dimethyl-, ethyl ester: An ester derivative with similar core structure.
Uniqueness
5-Formyl-1-methyl-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.
Properties
IUPAC Name |
5-formyl-1-methylpyrrole-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-8-3-5(7(10)11)2-6(8)4-9/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEZNHMVSOQGFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
482583-71-1 | |
Record name | 5-formyl-1-methyl-1H-pyrrole-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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